molecular formula C7H8N2O2 B3423329 3,4-Diaminobenzoic acid CAS No. 29692-96-4

3,4-Diaminobenzoic acid

Cat. No.: B3423329
CAS No.: 29692-96-4
M. Wt: 152.15 g/mol
InChI Key: HEMGYNNCNNODNX-UHFFFAOYSA-N
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Description

3,4-Diaminobenzoic acid: is an organic compound with the molecular formula C7H8N2O2 . It is a derivative of benzoic acid, where two amino groups are substituted at the 3rd and 4th positions of the benzene ring. This compound is known for its applications in various fields, including pharmaceuticals, dyes, and chemical research.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Cyclocondensation: Typically involves heating with appropriate reagents like aldehydes or ketones.

    Schiff Base Formation: Requires aldehydes and often a mild acid catalyst.

    Polymerization: Involves strong acids like methanesulfonic acid and phosphorus pentoxide.

Major Products:

  • Quinoxalines
  • Benzimidazoles
  • Schiff Base Derivatives
  • Poly(2,5-benzimidazole) Polymers

Mechanism of Action

Molecular Targets and Pathways: 3,4-Diaminobenzoic acid primarily acts through its ability to form stable complexes and undergo cyclocondensation reactions. These reactions often involve the formation of heterocyclic compounds that can interact with various biological targets. For instance, its derivatives are known to inhibit specific enzymes or act as ligands in metal complexes, facilitating redox reactions .

Comparison with Similar Compounds

  • 2,3-Diaminobenzoic acid
  • 2,4-Diaminobenzoic acid
  • 3,5-Diaminobenzoic acid

Comparison:

Uniqueness: 3,4-Diaminobenzoic acid is unique due to its specific positioning of amino groups, which allows for the formation of distinct heterocyclic compounds and its utility in various synthetic applications.

Properties

IUPAC Name

3,4-diaminobenzoic acid
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InChI

InChI=1S/C7H8N2O2/c8-5-2-1-4(7(10)11)3-6(5)9/h1-3H,8-9H2,(H,10,11)
Source PubChem
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Description Data deposited in or computed by PubChem

InChI Key

HEMGYNNCNNODNX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O2
Source PubChem
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Description Data deposited in or computed by PubChem

Related CAS

29692-96-4
Record name Benzoic acid, 3,4-diamino-, homopolymer
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DSSTOX Substance ID

DTXSID00210920
Record name 3,4-Diaminobenzoic acid
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Molecular Weight

152.15 g/mol
Source PubChem
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Physical Description

Grey or brown powder; [Alfa Aesar MSDS]
Record name 3,4-Diaminobenzoic acid
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Vapor Pressure

0.00000956 [mmHg]
Record name 3,4-Diaminobenzoic acid
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CAS No.

619-05-6, 29692-96-4
Record name 3,4-Diaminobenzoic acid
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Record name Benzoic acid, 3,4-diamino-, homopolymer
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Record name 3,4-Diaminobenzoic acid
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Record name 3,4-DIAMINOBENZOIC ACID
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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